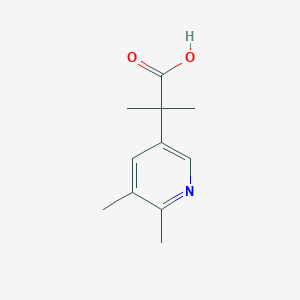

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid

CAS No.:

Cat. No.: VC17508544

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 2-(5,6-dimethylpyridin-3-yl)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C11H15NO2/c1-7-5-9(6-12-8(7)2)11(3,4)10(13)14/h5-6H,1-4H3,(H,13,14) |

| Standard InChI Key | OLLODWWRQONBDK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CN=C1C)C(C)(C)C(=O)O |

Introduction

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid is a pyridine derivative featuring a branched carboxylic acid structure. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of pharmaceuticals.

Synthesis and Chemical Reactions

The synthesis of 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid typically involves starting from commercially available pyridine derivatives. Common methods may include the use of catalysts such as palladium or nickel to facilitate reactions under milder conditions, thereby improving yield and selectivity.

Synthesis Approaches

-

Starting Materials: Commercially available pyridine derivatives.

-

Catalysts: Palladium or nickel for improved yield and selectivity.

-

Reaction Conditions: Optimization of temperature, solvent choice, and reaction time.

Structural Features

-

Pyridine Ring: Substituted at the 5 and 6 positions with methyl groups.

-

Carboxylic Acid Group: Branched structure.

Biological Activities and Applications

The compound's mechanism of action often involves interaction with biological targets such as enzymes or receptors, which can lead to modulation of biochemical pathways relevant to therapeutic effects. Its applications span various fields, including medicinal chemistry and organic synthesis.

Potential Applications

-

Medicinal Chemistry: Intermediate in pharmaceutical synthesis.

-

Organic Synthesis: Utility in synthesizing complex organic molecules.

Comparison with Similar Compounds

Other compounds with similar structures, such as 2-((4,6-Dimethylpyrimidin-2-yl)amino)-2-methylpropanoic acid, exhibit different properties and applications. For instance, 2-((4,6-Dimethylpyrimidin-2-yl)amino)-2-methylpropanoic acid has a molecular weight of 209.24 g/mol and a different molecular formula (CHNO) .

Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid | CHNO | 205.25 | 50773-41-6 |

| 2-((4,6-Dimethylpyrimidin-2-yl)amino)-2-methylpropanoic acid | CHNO | 209.24 | 313395-32-3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume